molecular formula C21H26N2O4S B11231472 7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11231472
M. Wt: 402.5 g/mol
InChI Key: OFSPGFPUZRFAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazepine structure, which is a bicyclic system containing both benzene and oxazepine rings. The presence of multiple functional groups, including methyl, methylsulfonyl, and trimethylphenyl, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and oxazepine precursors. Key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the methylsulfonyl group.

    Cyclization: reactions to form the benzoxazepine ring.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reaction steps. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be useful in treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical reactivity allows for the modification of material properties, enhancing their performance in specific applications.

Mechanism of Action

The mechanism of action of 7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide include other benzoxazepine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 7-methyl-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the methylsulfonyl and trimethylphenyl groups distinguishes it from other benzoxazepine derivatives, providing unique properties and applications.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

7-methyl-5-methylsulfonyl-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-13-6-7-18-17(12-13)23(28(5,25)26)9-8-19(27-18)21(24)22-20-15(3)10-14(2)11-16(20)4/h6-7,10-12,19H,8-9H2,1-5H3,(H,22,24)

InChI Key

OFSPGFPUZRFAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.